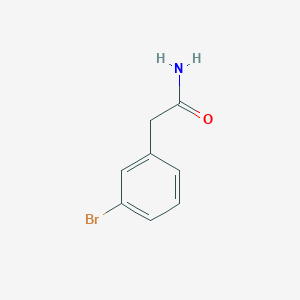

2-(3-Bromophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYSSRJRKIAJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471350 | |

| Record name | 2-(3-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60312-83-6 | |

| Record name | 2-(3-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)acetamide from 3-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-(3-bromophenyl)acetamide, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3-bromoaniline. This document outlines a reliable three-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the workflow and key transformations.

Synthetic Strategy Overview

The synthesis of this compound from 3-bromoaniline is most effectively achieved through a three-step sequence. This pathway involves the initial conversion of the aniline to a nitrile via a Sandmeyer reaction, followed by hydrolysis of the nitrile to a carboxylic acid, and culminating in the amidation of the acid to the desired acetamide. This route is favored for its relatively high yields and the commercial availability of the required reagents.

An In-depth Technical Guide to the Chemical Properties of 2-(3-Bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)acetamide is an organic compound featuring a phenyl ring substituted with a bromine atom at the meta position and an acetamide group linked via a methylene bridge. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where the bromo-functionalization can serve as a handle for further synthetic modifications or influence the compound's biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available for analogous compounds, specific experimental values for this compound are not widely reported in the literature. Therefore, some of the data presented are predicted values obtained from computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| CAS Number | 60312-83-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 376.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.537 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 16.04 ± 0.40 (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Experimental Protocols

Synthesis of this compound from 3-Bromophenylacetic Acid

A common and effective method for the synthesis of this compound is through the amidation of 3-bromophenylacetic acid. This procedure involves the activation of the carboxylic acid group followed by reaction with an ammonia source.

Materials:

-

3-Bromophenylacetic acid

-

1-Hydroxybenzotriazole (HOBT)

-

N-Ethyldiisopropylamine (DIPEA)

-

Ammonium carbonate

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl)

-

Tetrahydrofuran (THF), freshly dried and distilled

-

Water

Procedure: [2]

-

Under a nitrogen atmosphere, dissolve 3-bromophenylacetic acid (20.0 g, 93.0 mmol) in freshly dried and distilled tetrahydrofuran (80 mL).

-

To this solution, add 1-hydroxybenzotriazole (HOBT, 13.82 g, 102.3 mmol), N-ethyldiisopropylamine (DIPEA, 13.22 g, 102.3 mmol), and ammonium carbonate (27.0 g, 279.0 mmol).

-

Stir the reaction mixture at room temperature for approximately 5 minutes.

-

Cool the mixture to 0 °C and continue stirring at this temperature for about 1 hour.

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl, 19.61 g, 102.3 mmol) to the reaction mixture at 0 °C under nitrogen.

-

Allow the reaction mixture to stir at room temperature for approximately 12 hours.

-

Evaporate the solvent under vacuum.

-

Add water to the residue to precipitate the crude product.

-

Filter the white solid, wash with water, and dry to obtain this compound.

Logical Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A ¹H NMR spectrum for this compound is available and can be accessed through ChemicalBook.[3]

Biological Activity

Specific studies on the biological activity of this compound are limited in publicly available literature. However, the broader class of acetamide derivatives has been investigated for a range of biological effects. For instance, some N-phenylacetamide derivatives have been explored for their potential as anticancer agents. It is plausible that this compound could be a subject of interest in drug discovery programs, particularly as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom offers a site for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.

Potential Signaling Pathway Involvement (Hypothetical)

Given the structural similarities to other biologically active phenylacetamide derivatives, one could hypothesize its potential interaction with various signaling pathways. For example, many small molecule inhibitors target protein kinases. A hypothetical interaction is depicted below for illustrative purposes.

Caption: A conceptual diagram of a potential kinase inhibition mechanism.

Conclusion

This compound is a valuable chemical entity with potential for further exploration in various scientific domains. While comprehensive experimental data on its properties are still emerging, this guide provides a solid foundation based on available predicted data and established synthetic methodologies for related compounds. The structural features of this compound make it an attractive candidate for inclusion in screening libraries for drug discovery and as a versatile intermediate in organic synthesis. Further research is warranted to fully elucidate its experimental physicochemical properties and to explore its potential biological activities.

References

In-Depth Technical Guide: 2-(3-Bromophenyl)acetamide (CAS number 60312-83-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)acetamide is a halogenated aromatic acetamide. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the halogen atom, such as altered lipophilicity, metabolic stability, and binding interactions. This document provides a comprehensive overview of the available technical data for this compound, with a focus on its chemical properties, synthesis, and analytical characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomer, N-(3-bromophenyl)acetamide (CAS 621-38-5), as their properties differ.

| Property | Value | Reference |

| CAS Number | 60312-83-6 | [1] |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Boiling Point (Predicted) | 376.9 ± 25.0 °C | |

| Density (Predicted) | 1.537 ± 0.06 g/cm³ | |

| Storage Conditions | Sealed in a dry environment at room temperature. | [3] |

Synthesis

A generalized experimental protocol for the synthesis of primary amides from acyl chlorides is as follows:

Reaction:

Experimental Protocol:

-

Reaction Setup: A solution of 3-bromophenylacetyl chloride in an anhydrous, inert solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel equipped with a stirring mechanism and cooled in an ice bath.

-

Ammonia Addition: Concentrated aqueous ammonia or anhydrous ammonia gas is slowly added to the cooled solution of the acyl chloride with vigorous stirring. An excess of ammonia is used to neutralize the hydrogen chloride byproduct.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically diluted with water. The solid product, this compound, may precipitate and can be collected by filtration. If the product remains in the organic layer, the layers are separated, and the organic phase is washed with water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.

Below is a DOT script for a generalized workflow for the synthesis of this compound.

References

Spectral Analysis of 2-(3-Bromophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(3-Bromophenyl)acetamide. Due to the limited availability of a complete, unified experimental dataset in publicly accessible databases, this guide presents a consolidated view of available and predicted spectral information. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the structural elucidation and characterization of organic molecules.

Summary of Spectral Data

The following tables summarize the key spectral data points for this compound and its isomers. This comparative presentation is essential in the absence of a complete, single-source experimental record for the target compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

| Compound | Type | Solvent | Chemical Shift (δ) ppm |

| This compound | ¹H NMR | - | Data not available in a complete experimental record. Predicted shifts would show aromatic protons between 7.0-7.5 ppm, a singlet for the CH₂ group around 3.6 ppm, and broad singlets for the NH₂ protons. |

| ¹³C NMR | - | Data not available in a complete experimental record. Predicted shifts would include a carbonyl carbon around 172 ppm, aromatic carbons between 120-140 ppm, and a methylene carbon around 45 ppm. | |

| N-(3-Bromophenyl)acetamide (Isomer) | ¹H NMR | DMSO-d₆ | 10.2 (s, 1H, NH), 7.9 (s, 1H), 7.5 (d, 1H), 7.2 (t, 1H), 7.1 (d, 1H), 2.1 (s, 3H, CH₃) |

| ¹³C NMR | - | Data not fully available. | |

| 2-(4-Bromophenyl)acetamide (Isomer) | ¹H NMR | - | Aromatic protons in the range of 7.1-7.5 ppm, a singlet for the CH₂ group, and signals for the NH₂ protons. |

| ¹³C NMR | - | Data not fully available. |

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Technique | Key Absorptions (cm⁻¹) | Functional Group |

| This compound | - | Data not available in a complete experimental record. Expected absorptions include N-H stretching (amide) ~3300-3100, C=O stretching (amide I) ~1660, N-H bending (amide II) ~1640, C-N stretching ~1400, and C-Br stretching ~680-515. | Amide, Aromatic Ring, C-Br |

| N-(2-Bromophenyl)acetamide (Isomer) | KBr disc | 3272 (N-H), 3159 (Ar-H), 1647 (C=O), 1518 (Ar C=C)[1] | Amide, Aromatic Ring, C-Br |

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Key Fragments (m/z) | Notes |

| This compound | - | Data not available in a complete experimental record. The molecular ion peak [M]⁺ would be expected at m/z 213/215 due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. | Isotopic pattern of bromine is a key identifier. |

| N-(3-Bromophenyl)acetamide (Isomer) | Electron Ionization (EI) | 171/173 ([M-CH₂CO]⁺), 134 ([M-Br]⁺), 92 ([C₆H₆N]⁺), 43 ([CH₃CO]⁺) | Fragmentation pattern involves the loss of ketene and the bromine atom. |

| N-(2-Bromophenyl)acetamide (Isomer) | Electron Ionization (EI) | 213/215 ([M]⁺), 171/173, 134, 43 | Similar fragmentation pattern to the 3-bromo isomer. |

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectral data for an organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300-700 MHz).

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

-

A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of an organic compound.

References

An In-depth Technical Guide to 2-(3-Bromophenyl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)acetamide, a halogenated aromatic compound. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores the known biological activities of its derivatives, suggesting its potential as a scaffold in drug discovery.

Core Molecular and Physical Properties

This compound is a derivative of acetamide featuring a bromophenyl group. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO | --INVALID-LINK--[1] |

| Molecular Weight | 214.06 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | --INVALID-LINK--[1] |

| Boiling Point | 376.9 ± 25.0 °C (Predicted) | --INVALID-LINK--[1] |

| Density | 1.537 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[1] |

| pKa | 16.04 ± 0.40 (Predicted) | --INVALID-LINK--[1] |

| Storage | Sealed in dry, Room Temperature | --INVALID-LINK--[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, starting with the synthesis of its precursor, 3-Bromophenylacetic acid, followed by an amidation reaction.

Step 1: Synthesis of 3-Bromophenylacetic Acid

A common route to 3-Bromophenylacetic acid is from 3-bromoacetophenone.

Experimental Protocol:

-

In a 1000 mL three-necked flask, add 24g (0.75 mol) of sublimed sulfur, 100g (0.5 mol) of 3-bromoacetophenone, and 65.4g (0.75 mol) of morpholine.

-

The mixture is stirred at reflux for 14 hours.

-

After cooling to 20-30°C, a solution of 260 mL of glacial acetic acid, 75 mL of distilled water, and 52 mL of concentrated sulfuric acid is added while stirring.

-

The reaction mixture is then refluxed for an additional 6 hours.

-

The mixture is poured into ice water with stirring, leading to the precipitation of a brown solid, which is then filtered.

-

The solid is dissolved in 300 mL of 20% aqueous sodium hydroxide solution and filtered.

-

The filtrate is placed in an ice bath, and the pH is adjusted to 1-2 with 2 mol/L hydrochloric acid to induce crystallization.

-

The resulting solid is filtered and dried at 60°C to yield 3-Bromophenylacetic acid.[2]

Step 2: Amidation of 3-Bromophenylacetic Acid

The conversion of 3-Bromophenylacetic acid to this compound can be performed via activation of the carboxylic acid followed by reaction with an ammonia source.

Representative Experimental Protocol:

-

In a round-bottom flask, dissolve 10 mmol of 3-Bromophenylacetic acid in 50 mL of an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0°C in an ice bath.

-

Add a coupling agent, such as 1.1 equivalents of thionyl chloride or oxalyl chloride, dropwise to the solution to form the acyl chloride. A catalytic amount of dimethylformamide can be added if oxalyl chloride is used.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring the conversion to the acyl chloride by techniques such as thin-layer chromatography or IR spectroscopy.

-

In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%).

-

The activated acyl chloride solution is then added dropwise to the cooled, stirred ammonia solution.

-

The reaction is allowed to proceed for 1-2 hours, during which the amide product will precipitate.

-

The solid product, this compound, is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Synthesis Workflow

References

Navigating the Solubility Landscape of 2-(3-Bromophenyl)acetamide in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview for researchers, scientists, and professionals in drug development on determining the solubility of 2-(3-Bromophenyl)acetamide in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document provides detailed experimental protocols and a framework for systematic solubility assessment, crucial for process development, purification, and formulation.

Introduction

This compound is a substituted aromatic amide of interest in organic synthesis and medicinal chemistry. Its solubility profile across a range of organic solvents is a fundamental physicochemical property that governs its application in reaction chemistry, crystallization, and formulation. Understanding and quantifying this solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating stable dosage forms. This guide outlines the methodologies to establish a comprehensive solubility profile for this compound.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Tetrahydrofuran | e.g., 25 | |||

| e.g., Acetonitrile | e.g., 25 | |||

| e.g., N,N-Dimethylformamide | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the solubility of a solid compound like this compound in an organic solvent. The choice of method may depend on the solvent's volatility and the available analytical instrumentation.

General Workflow for Solubility Determination

The fundamental principle involves preparing a saturated solution of the compound at a constant temperature, followed by quantifying the solute concentration in the clear supernatant.

Gravimetric Method

This method is suitable for non-volatile solvents and relies on the direct measurement of the mass of the dissolved solid after solvent evaporation.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vacuum oven or nitrogen stream apparatus

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the organic solvent.

-

Seal the vial and place it in a constant temperature shaker bath.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant and filter it immediately using a syringe filter into a clean, pre-weighed vial.

-

Record the mass of the vial containing the filtered saturated solution.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent or moles of solute per liter of solution.

Spectroscopic or Chromatographic Method

This approach is preferred for volatile solvents and offers higher accuracy. It involves determining the concentration of the solute in the saturated solution using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials:

-

Same as the gravimetric method

-

HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a saturated solution and filter the supernatant as described in the gravimetric method (steps 1-5).

-

Quantitatively transfer a known volume of the filtered saturated solution to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) of the standard solutions.

-

Measure the analytical response of the diluted sample solution.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Back-calculate the concentration of the original saturated solution to determine the solubility.

Logical Framework for Solvent Selection in Recrystallization

The selection of an appropriate solvent system is critical for the effective purification of this compound by recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.

Conclusion

This technical guide provides a foundational framework for researchers to systematically determine and document the solubility of this compound in a variety of organic solvents. By employing the detailed experimental protocols and adhering to a structured data presentation format, the scientific community can build a robust and comparable dataset for this compound. This information is invaluable for accelerating research and development activities involving this compound, from laboratory-scale synthesis to potential pharmaceutical applications.

The Versatile Precursor: A Technical Guide to 2-(3-Bromophenyl)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. 2-(3-Bromophenyl)acetamide has emerged as a valuable precursor, offering a strategic entry point for the synthesis of a diverse array of biologically active compounds. Its utility stems from the presence of a reactive acetamide group and a brominated phenyl ring, which can be readily functionalized to explore a wide chemical space and optimize pharmacological properties. This technical guide provides an in-depth overview of the synthesis, key applications, and biological activities of derivatives of this compound, supported by experimental protocols and quantitative data.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through multiple routes, primarily starting from 3-bromophenylacetic acid or 3-bromophenylacetonitrile.

Experimental Protocol 1: From 3-Bromophenylacetic Acid

This method involves the direct amidation of 3-bromophenylacetic acid.

Materials:

-

3-Bromophenylacetic acid

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC·HCl)

-

Ammonia solution (e.g., ammonium hydroxide) or ammonium carbonate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA))

-

1-Hydroxybenzotriazole (HOBt) (if using a coupling agent)

Procedure:

-

Activation of the Carboxylic Acid:

-

Method A (Acid Chloride Formation): To a solution of 3-bromophenylacetic acid (1.0 eq) in an anhydrous solvent such as DCM, slowly add thionyl chloride (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromophenylacetyl chloride.

-

Method B (Amide Coupling): Dissolve 3-bromophenylacetic acid (1.0 eq), HOBt (1.1 eq), and a base such as DIPEA (1.1 eq) in anhydrous THF. Stir the mixture at room temperature for 5 minutes. Cool the reaction to 0 °C and add EDC·HCl (1.1 eq). Stir at 0 °C for 1 hour.

-

-

Amidation:

-

From Acid Chloride: Dissolve the crude 3-bromophenylacetyl chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide. Stir the mixture vigorously for 1-2 hours.

-

From Amide Coupling: To the activated carboxylic acid mixture, add ammonium carbonate (3.0 eq) and stir the reaction at room temperature for approximately 12 hours.

-

-

Work-up and Purification:

-

Evaporate the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

-

Experimental Protocol 2: From 3-Bromophenylacetonitrile

This method involves the hydrolysis of the corresponding nitrile.

Materials:

-

3-Bromophenylacetonitrile

-

Strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)

-

Solvent (e.g., water, ethanol)

Procedure:

-

Hydrolysis:

-

Acid Hydrolysis: Reflux a mixture of 3-bromophenylacetonitrile (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 50% v/v) for several hours.

-

Base Hydrolysis: Reflux a mixture of 3-bromophenylacetonitrile (1.0 eq) in an aqueous or alcoholic solution of sodium hydroxide.

-

-

Work-up and Purification:

-

After cooling, neutralize the reaction mixture. For acid hydrolysis, carefully add a base (e.g., NaOH solution) until the pH is neutral. For base hydrolysis, add an acid (e.g., HCl) to neutralize.

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with water, and dry.

-

Recrystallization from a suitable solvent can be performed for further purification.

-

Applications in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of a variety of therapeutic agents, including kinase inhibitors, anti-inflammatory, and anticancer agents.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have shown promise as potent kinase inhibitors.

Mutations in the KRAS gene are prevalent in many cancers, making it a highly sought-after therapeutic target.[1] The this compound core has been utilized in the design of inhibitors targeting the KRAS G12D mutation.[2][3] These inhibitors are designed to bind to a specific pocket on the KRAS protein, thereby locking it in an inactive state and inhibiting downstream signaling through pathways like the RAF-MEK-ERK (MAPK) pathway.[1][3]

Experimental Workflow for KRAS Inhibitor Synthesis

Caption: General synthetic workflow for KRAS inhibitors.

The MAPK signaling cascade is a key downstream effector of KRAS. Its constitutive activation due to KRAS mutations leads to uncontrolled cell proliferation and survival.

KRAS/MAPK Signaling Pathway

Caption: Inhibition of the KRAS/MAPK signaling pathway.

| Compound ID | Target | Cell Line | IC₅₀ (nM) | Reference |

| ERAS-5024 | KRAS G12D | AsPC-1 | Single-digit nM | [3] |

| MRTX1133 | KRAS G12D | AsPC-1 | <1 nM | [1] |

Anti-inflammatory Agents

Inflammation is a complex biological response implicated in numerous diseases. The this compound scaffold has been explored for the development of anti-inflammatory agents, often targeting key inflammatory pathways such as the NF-κB signaling pathway.

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway.

| Derivative Class | Target/Assay | Activity | Reference |

| Phenoxy acetamides | Anti-inflammatory | Halogenated derivatives show good activity | [4] |

| Acetamide derivatives | Antioxidant and Anti-inflammatory | Scavenging of ABTS radical, reduction of ROS and NO production | [5] |

Anticancer Agents

Beyond kinase inhibition, derivatives of this compound have demonstrated broader anticancer activities. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

| Compound ID/Class | Cell Line | IC₅₀ (µM) | Reference |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | Exhibited anticancer activity | [6] |

| Bromophenol hybrids with indolin-2-one moiety | A549, Bel7402, HepG2, HeLa, HCT116 | Potent activity against tested cell lines | [7] |

Conclusion

This compound stands out as a highly adaptable and valuable precursor in the field of medicinal chemistry. Its synthetic accessibility and the versatility of its functional groups provide a robust platform for the generation of diverse compound libraries. The successful application of this scaffold in developing potent inhibitors of challenging targets like KRAS, as well as in creating novel anti-inflammatory and anticancer agents, underscores its significance. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery endeavors. Further exploration of its derivatives is warranted to unlock new therapeutic opportunities across a spectrum of diseases.

References

An In-depth Technical Guide to 2-(3-Bromophenyl)acetamide and its Isomer N-(3-Bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 2-(3-Bromophenyl)acetamide and its structural isomer, N-(3-Bromophenyl)acetamide. While information on this compound is limited in the public domain, this guide presents the available data and offers a detailed exploration of the more extensively studied N-(3-Bromophenyl)acetamide.

Introduction to Phenylacetamide Derivatives

Phenylacetamide and its derivatives are a class of organic compounds that feature a phenyl group and an acetamide group. These structures are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. The substituent on the phenyl ring can significantly influence the compound's physical, chemical, and biological properties. This guide focuses on two brominated isomers: this compound and N-(3-Bromophenyl)acetamide.

This compound

The IUPAC name for this compound is this compound. It is also known by the synonym Benzeneacetamide, 3-bromo-.[1]

Chemical and Physical Properties

Quantitative data for this compound is sparse. The available predicted properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H8BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Boiling Point | 376.9±25.0 °C | [1] |

| Density | 1.537±0.06 g/cm3 | [1] |

| pKa | 16.04±0.40 | [1] |

| Appearance | White to off-white Solid | [1] |

Synthesis and Biological Activity

N-(3-Bromophenyl)acetamide

The structural isomer, N-(3-Bromophenyl)acetamide, is a more extensively documented compound. Its IUPAC name is N-(3-bromophenyl)acetamide.[2][3] It is also commonly referred to as 3-Bromoacetanilide.[2][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(3-Bromophenyl)acetamide is presented below.

| Property | Value | Reference |

| Molecular Formula | C8H8BrNO | [2][3][4] |

| Molecular Weight | 214.06 g/mol | [2][3] |

| Melting Point | 87-89 °C | [4] |

| Boiling Point | 349.2±25.0 °C (Predicted) | [4] |

| Density | 1.5097 (Rough Estimate) | [4] |

| pKa | 14.45±0.70 (Predicted) | [4] |

| Appearance | White needle-like crystals | [4] |

| Solubility | Soluble in ethanol and ether, insoluble in water. | [4] |

Experimental Protocols: Synthesis of N-(3-Bromophenyl)acetamide

A common method for the synthesis of N-(3-Bromophenyl)acetamide involves the acylation of 3-bromoaniline. A detailed experimental protocol is described below.

Materials:

-

3-Bromoaniline

-

Acetonitrile

-

Bismuth trifluoromethanesulfonate

-

Dichloromethane (DCM)

-

Water

-

Anhydrous Na2SO4

-

50mL reaction flask

-

Stirring apparatus

-

Oil bath

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

Dissolve 3-bromoacetophenone oxime (0.21g, 1mmol) in 2mL of acetonitrile and transfer to a 50mL reaction flask.[4]

-

While stirring, add bismuth trifluoromethanesulfonate (0.10g, 0.15mmol) dissolved in 1mL of acetonitrile to the reaction flask.[4]

-

Add an additional 2-3mL of acetonitrile to the flask.[4]

-

Heat the reaction mixture in an oil bath at 80 °C with continuous stirring. The solution will appear as a slightly white suspension.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with 100% Dichloromethane (DCM) as the mobile phase. The reaction is typically complete in about 4 hours.[4]

-

Once the reaction is complete, stop heating and remove the solvent using a rotary evaporator.[4]

-

Perform an extraction by adding water and DCM to the residue. Combine the organic phases.[4]

-

Dry the combined organic phase with anhydrous Na2SO4.[4]

-

Filter the solution and concentrate it.[4]

-

Purify the product by column chromatography using 100% DCM as the eluent.[4]

-

After spin drying and pumping, weigh the final product, N-(3-bromophenyl)acetamide. The expected yield is around 60%.[4]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and purification of N-(3-Bromophenyl)acetamide.

References

An In-depth Technical Guide to the Safety and Handling of 2-(3-Bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and experimental information for 2-(3-Bromophenyl)acetamide. The content is intended for professionals in research and drug development and emphasizes safe laboratory practices and detailed procedural outlines.

Chemical and Physical Properties

This compound is a synthetic organic compound with the molecular formula C₈H₈BrNO. Its physical and chemical properties are summarized below, providing essential data for its handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 87-89 °C | |

| Boiling Point (Predicted) | 376.9 ± 25.0 °C | |

| Density (Predicted) | 1.537 ± 0.06 g/cm³ | |

| pKa (Predicted) | 16.04 ± 0.40 | |

| Water Solubility | Insoluble | [3] |

| Solubility | Soluble in ethanol and ether |

Safety and Hazard Information

This compound and its isomers are classified as hazardous substances. The following table summarizes the GHS hazard classifications. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

| Hazard Class | GHS Code | Description | Reference |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | [1][4] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | [1][4] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation | [1][4] |

Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound. The following PPE should be used:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[5]

-

Skin and Body Protection: A lab coat is mandatory. Additional protective clothing may be necessary to prevent skin exposure.[5]

-

Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust.[5]

Experimental Protocols

General Synthesis of N-Aryl Acetamides

The following protocol is a general method for the synthesis of N-aryl acetamides, adapted from procedures for similar compounds.

Materials:

-

3-Bromoaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ice water

-

Ethanol

Procedure:

-

In a reaction flask, mix 3-bromoaniline and glacial acetic acid.

-

Slowly add acetic anhydride to the mixture.

-

Reflux the reaction mixture for 30 minutes.

-

After reflux, allow the mixture to stand for 30 minutes.

-

Pour the reaction mixture into five times its volume of ice water to precipitate the product.

-

Filter the precipitated crystals.

-

Recrystallize the crude product from ethanol to obtain the purified N-(3-bromophenyl)acetamide.

Safe Handling and Storage

Caption: Workflow for the safe handling of this compound.

In Vitro Enzyme Inhibition Assay (Generic)

Based on the known biological activities of similar compounds, the following is a general protocol for assessing enzyme inhibition.

Materials:

-

Test compound (this compound)

-

Target enzyme (e.g., α-glucosidase, α-amylase)

-

Substrate for the enzyme

-

Buffer solution (specific to the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the buffer solution, the enzyme, and varying concentrations of the test compound.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not well-documented, related compounds have shown potential as inhibitors of enzymes such as α-glucosidase and α-amylase, which are relevant in the context of diabetes.[6] Other acetamide derivatives have been investigated as butyrylcholinesterase inhibitors for potential use in Alzheimer's disease.[7][8]

The inhibitory action on these enzymes suggests a mechanism of action that involves blocking the active site of the enzyme, thereby preventing the breakdown of its substrate. This can have downstream effects on metabolic or neurological pathways.

Caption: Plausible mechanism of action via enzyme inhibition.

Disposal and Spill Management

Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[5] It should be classified as "Halogenated Organic Waste" and "Toxic Chemical Waste".[9] Waste should be collected in a dedicated, leak-proof, and clearly labeled container and stored in a designated satellite accumulation area.[9] Final disposal must be arranged through an institution's EHS-approved hazardous waste contractor.[9]

Spill Response: In the event of a spill:

-

Evacuate the immediate area and alert personnel.[9]

-

Ensure the area is well-ventilated.[9]

-

Wearing appropriate PPE, cover small spills with an inert absorbent material (e.g., vermiculite, sand).[9]

-

Carefully collect the contained material into a labeled hazardous waste container.[9]

-

Decontaminate the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

-

Report the incident to the relevant environmental health and safety department.[9]

Caption: Emergency spill response workflow.

References

- 1. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. fishersci.es [fishersci.es]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(3-Bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful and versatile reaction is widely employed in the pharmaceutical industry and drug discovery for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[3][4] The substrate, 2-(3-Bromophenyl)acetamide, is a valuable building block that allows for the introduction of a functionalized acetamide side chain onto a biphenyl core. The resulting 2-(biphenyl-3-yl)acetamide and its derivatives are of significant interest in medicinal chemistry, as the acetamide moiety can participate in crucial hydrogen bonding interactions with biological targets, while the biphenyl structure provides a rigid scaffold for molecular recognition.

The Suzuki coupling of this compound offers a direct route to a diverse library of compounds for structure-activity relationship (SAR) studies. The reaction is generally tolerant of the amide functional group and, with the appropriate choice of catalyst, ligand, and base, can proceed in high yields.[2] Optimization of reaction conditions is key to achieving efficient coupling with a broad range of aryl- and heteroarylboronic acids, including those with both electron-donating and electron-withdrawing substituents.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The arylboronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Comparative Data for Suzuki Coupling of this compound

The following table summarizes the expected yields for the Suzuki cross-coupling reaction of this compound with various arylboronic acids under optimized conditions. The data is compiled from analogous reactions in the literature and serves as a guideline for reaction planning.[5] Actual yields may vary based on the specific conditions, scale, and purity of reagents.

| Arylboronic Acid Partner | Expected Product Name | Expected Yield Range (%) |

| Phenylboronic acid | 2-([1,1'-Biphenyl]-3-yl)acetamide | 85 - 95 |

| 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-[1,1'-biphenyl]-3-yl)acetamide | 80 - 92 |

| 4-Methylphenylboronic acid | 2-(4'-Methyl-[1,1'-biphenyl]-3-yl)acetamide | 82 - 94 |

| 4-Chlorophenylboronic acid | 2-(4'-Chloro-[1,1'-biphenyl]-3-yl)acetamide | 75 - 88 |

| 3-Thienylboronic acid | 2-(3-(Thiophen-3-yl)phenyl)acetamide | 70 - 85 |

Experimental Protocols

The following protocols provide a general starting point for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal results.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a variety of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the corresponding arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3-arylphenyl)acetamide.

Protocol 2: Procedure for Electron-Rich or Sterically Hindered Boronic Acids using Pd(dppf)Cl₂

This protocol is recommended for more challenging coupling partners where a more robust catalyst system is beneficial.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under a positive flow of inert gas, charge a reaction vessel with this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium phosphate.

-

Add a degassed 5:1 mixture of toluene and water.

-

Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS. Reactions with more challenging substrates may require up to 24 hours.

-

Follow the workup and purification steps as described in Protocol 1.

Experimental Workflow

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the temperature, changing the solvent system, or using a more active catalyst/ligand combination as outlined in Protocol 2. Ensure all reagents are pure and solvents are adequately degassed.

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using anhydrous conditions, a milder base such as potassium fluoride (KF), or a boronic ester (e.g., pinacol ester) can mitigate this issue.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can often be suppressed by using a lower catalyst loading and ensuring a truly oxygen-free environment.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki cross-coupling reactions to synthesize a wide array of novel compounds for applications in drug discovery and development.

References

Application Notes: 2-(3-Bromophenyl)acetamide as a Versatile Building Block in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-(3-bromophenyl)acetamide as a key starting material for the synthesis of diverse heterocyclic scaffolds. The presence of the reactive bromo-substituent on the phenyl ring, coupled with the versatile acetamide moiety, makes this compound a valuable precursor for constructing a variety of heterocyclic systems, some of which have been investigated for their potential biological activities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient synthetic routes to novel heterocyclic structures is a cornerstone of medicinal chemistry and drug discovery. This compound is a readily available building block that offers multiple reaction sites for the construction of complex molecular architectures. The bromine atom can participate in various cross-coupling reactions, while the acetamide group can be involved in cyclization reactions, either directly or after modification.

Key Applications in Heterocyclic Synthesis

While direct, single-step cyclizations of this compound are not extensively documented in readily available literature, its strategic use in multi-step syntheses to generate key intermediates for heterocycle formation is a viable approach. The following sections outline potential synthetic strategies and provide generalized protocols based on established organic reactions.

Synthesis of 1,2,4-Triazole Derivatives

The acetamide functionality can be converted to a hydrazide, which is a key precursor for the synthesis of 1,2,4-triazoles. The resulting triazoles can be further functionalized using the bromo-substituent.

Logical Workflow for 1,2,4-Triazole Synthesis:

Caption: Synthetic pathway from this compound to 1,2,4-triazoles.

Experimental Protocol (Generalized):

Step 1: Synthesis of 2-(3-Bromophenyl)acetohydrazide

-

To a solution of this compound in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude hydrazide can be purified by recrystallization.

Step 2: Synthesis of 1,2,4-Triazole Ring

-

Dissolve the 2-(3-bromophenyl)acetohydrazide in a suitable solvent (e.g., ethanol) containing potassium hydroxide.

-

Add carbon disulfide (CS2) dropwise at a low temperature.

-

Stir the mixture at room temperature for a designated period.

-

Add hydrazine hydrate and reflux the mixture.

-

After cooling, acidify the reaction mixture to precipitate the 1,2,4-triazole product.

-

Filter, wash, and recrystallize the solid to obtain the pure product.

Quantitative Data (Illustrative):

| Step | Product | Yield (%) | Purity (%) |

| 1 | 2-(3-Bromophenyl)acetohydrazide | 85-95 | >95 |

| 2 | 4-Amino-5-((3-bromobenzyl)thio)-4H-1,2,4-triazole-3-thiol | 70-85 | >98 |

Synthesis of Pyrazole Derivatives

The acetamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a chalcone. Cyclization of the chalcone with hydrazine derivatives affords pyrazole rings.

Experimental Workflow for Pyrazole Synthesis:

Caption: Multi-step synthesis of pyrazoles starting from this compound.

Experimental Protocol (Generalized):

Step 1: Synthesis of 2-(3-Bromophenyl)acetic acid

-

Hydrolyze this compound using an acidic or basic solution under reflux.

-

After the reaction is complete, neutralize the mixture and extract the carboxylic acid.

-

Purify the product by recrystallization.

Step 2: Synthesis of Chalcone

-

Dissolve the 2-(3-bromophenyl)acetic acid and a substituted acetophenone in a suitable solvent (e.g., ethanol).

-

Add a base (e.g., NaOH or KOH) and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into ice water and acidify to precipitate the chalcone.

-

Filter and recrystallize the product.

Step 3: Synthesis of Pyrazole

-

Reflux the synthesized chalcone with hydrazine hydrate or a substituted hydrazine in a suitable solvent (e.g., ethanol or acetic acid).

-

After the reaction is complete, cool the mixture and collect the precipitated pyrazole derivative by filtration.

-

Recrystallize the product to obtain the pure pyrazole.

Quantitative Data (Illustrative):

| Step | Product | Yield (%) |

| 1 | 2-(3-Bromophenyl)acetic acid | >90 |

| 2 | 1-Aryl-3-(3-bromophenyl)prop-2-en-1-one | 70-90 |

| 3 | 3-(3-Bromobenzyl)-5-aryl-1H-pyrazole | 60-80 |

Biological Significance of Derived Heterocycles

Heterocyclic compounds derived from this compound have the potential to exhibit a range of biological activities. For instance, 1,2,4-triazole and pyrazole moieties are present in numerous drugs with antifungal, antibacterial, anti-inflammatory, and anticancer properties. The presence of the bromophenyl group also opens up possibilities for further structural modifications via cross-coupling reactions to explore structure-activity relationships (SAR).

Potential Biological Targets and Signaling Pathways:

The specific biological targets and signaling pathways would depend on the final heterocyclic scaffold and its substituents. However, based on the known activities of triazoles and pyrazoles, potential targets could include:

-

Enzymes: Such as cyclooxygenases (COX-1/COX-2) for anti-inflammatory activity, or fungal cytochrome P450 enzymes for antifungal activity.

-

Receptors: G-protein coupled receptors (GPCRs) or nuclear receptors.

-

Kinases: Various protein kinases involved in cell signaling pathways related to cancer.

Signaling Pathway Diagram (Hypothetical):

Application Notes and Protocols for N-alkylation of 2-(3-Bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and development. This document provides detailed protocols for the N-alkylation of 2-(3-bromophenyl)acetamide, a valuable building block in medicinal chemistry. The protocols outlined below offer two reliable methods employing different base and solvent systems to accommodate various substrate scopes and laboratory preferences. Method A utilizes the strong base sodium hydride in an aprotic polar solvent, tetrahydrofuran, while Method B employs the milder base potassium carbonate in dimethylformamide. Both methods are effective for the synthesis of N-alkylated this compound derivatives.

Reaction Scheme

The general reaction for the N-alkylation of this compound is depicted below:

Figure 1: General scheme for the N-alkylation of this compound.

Experimental Protocols

Two primary protocols for the N-alkylation of this compound are presented.

Method A: Using Sodium Hydride in Tetrahydrofuran (THF)

This method is suitable for a wide range of alkyl halides and typically provides good to excellent yields. Caution should be exercised when handling sodium hydride, as it is a flammable solid and reacts violently with water.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous THF to dissolve the acetamide.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times can vary from 2 to 24 hours depending on the alkyl halide.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Method B: Using Potassium Carbonate in Dimethylformamide (DMF)

This method employs a milder base and is often preferred for its operational simplicity and safety.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask.

-

Add the alkyl halide (1.2 eq) to the suspension.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the reaction is complete (monitor by TLC). Reaction times can vary from 4 to 24 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of 2-phenylacetamide, a close structural analog of this compound. These data provide a useful reference for optimizing the reaction with the target substrate.

Table 1: N-Alkylation of 2-Phenylacetamide - Reaction Conditions and Yields

| Alkyl Halide | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | NaH / THF | rt | 12 | ~96[1] |

| Ethyl iodide | NaH / THF | rt | - | - |

| Methyl iodide | NaH / THF | rt | - | - |

| Benzyl bromide | K₂CO₃ / DMF | 80 | 6 | ~80 |

| Ethyl bromide | K₂CO₃ / DMF | 70 | 18 | ~75 |

| Allyl bromide | K₂CO₃ / DMF | 60 | 12 | ~83[1] |

Table 2: Representative Spectroscopic Data for N-Alkylated 2-Phenylacetamides

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (EI) m/z |

| N-Benzyl-2-phenylacetamide | 7.40-7.18 (m, 10H), 5.86 (brs, 1H), 4.42 (d, J=5.8 Hz, 2H), 3.64 (s, 2H)[1] | 171.0, 138.0, 134.6, 129.4, 129.0, 128.6, 127.4, 126.5, 43.7, 43.5[1] | 3285 (N-H), 1640 (C=O), 1550 (N-H bend) | 225 (M⁺), 91 (base)[1] |

| N-Ethyl-2-phenylacetamide | 7.40-7.13 (m, 5H), 3.72 (q, J=7.2 Hz, 2H), 1.79 (s, 3H), 1.08 (t, J=7.2 Hz, 3H) | 169.9, 142.8, 129.6, 128.1, 127.8, 43.7, 22.8, 13.0[1] | 3290 (N-H), 1645 (C=O), 1555 (N-H bend) | 163 (M⁺), 91 |

Purification and Characterization

Purification:

-

Recrystallization: For solid products, recrystallization is an effective purification method. A suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) should be determined experimentally to achieve high purity and recovery.

-

Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is recommended. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

Characterization:

The purified N-alkylated products should be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Precautions

-

Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (glove box or under nitrogen/argon) and away from moisture. Quench reactions involving NaH carefully at low temperatures.

-

Dimethylformamide (DMF): DMF is a combustible liquid and a potential teratogen. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Alkyl Halides: Many alkyl halides are toxic and/or lachrymators. They should be handled with care in a fume hood.

Visualizations

Caption: General workflow for the N-alkylation of this compound.

References

Application of 2-(3-Bromophenyl)acetamide in the synthesis of kinase inhibitors

Application Notes: 2-(3-Bromophenyl)acetamide in Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various heterocyclic scaffolds targeting the kinome. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, while the acetamide moiety provides a reactive handle for constructing more complex molecular architectures. These characteristics make it a valuable precursor for developing novel kinase inhibitors, which are at the forefront of targeted cancer therapy and treatment for inflammatory diseases. This document details the application of a derivative of this compound in the synthesis of a selective Aurora A kinase inhibitor.

Application Example: Synthesis of a Selective Aurora A Kinase Inhibitor

A notable application involves the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound identified as a potent and selective inhibitor of Aurora A kinase.[1] Aurora kinases are key regulators of cell division, and their dysfunction is linked to cancer.[1] This inhibitor was developed through structural modifications of known quinazoline-based inhibitors to enhance selectivity for Aurora A.[1]

General Synthetic Workflow

The synthesis leverages a multi-step process starting from precursors that lead to the formation of the core quinazoline scaffold derived from this compound analogs. The workflow illustrates the key transformations from starting materials to the final active kinase inhibitor.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-(3-Bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of novel compounds derived from 2-(3-Bromophenyl)acetamide. The protocols focus on palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the creation of diverse molecular architectures relevant to drug discovery and development.

Introduction

This compound is a versatile starting material for the synthesis of a wide range of novel compounds. The presence of a bromine atom on the phenyl ring allows for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are fundamental in medicinal chemistry for the generation of new chemical entities with potential therapeutic applications.[1][2][3] This document outlines detailed protocols for the synthesis of representative novel compounds utilizing these key reactions.

Synthetic Pathways Overview

The general synthetic strategy involves the palladium-catalyzed cross-coupling of this compound with different partners to introduce new functional groups at the 3-position of the phenyl ring.

Caption: Synthetic workflow for the diversification of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(3-(4-methoxyphenyl)phenyl)acetamide

This protocol describes the synthesis of a novel biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6]

Reaction Scheme:

This compound + 4-Methoxyphenylboronic acid --(Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O)--> 2-(3-(4-methoxyphenyl)phenyl)acetamide

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 g, 4.67 mmol), 4-methoxyphenylboronic acid (0.78 g, 5.14 mmol), and potassium carbonate (1.94 g, 14.0 mmol).

-

Add toluene (20 mL) and deionized water (5 mL) to the flask.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol, 5 mol%) to the reaction mixture.

-

Attach a condenser and heat the mixture to 90 °C with vigorous stirring under an argon atmosphere for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 30 mL of ethyl acetate and 20 mL of water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure product.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-(3-(phenylamino)phenyl)acetamide

This protocol details the synthesis of a novel arylamine compound through a palladium-catalyzed Buchwald-Hartwig amination.[3][7][8]

Reaction Scheme:

This compound + Aniline --(Pd₂(dba)₃, XPhos, NaOtBu, Toluene)--> 2-(3-(phenylamino)phenyl)acetamide

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer with heating

-

Vacuum line for inert atmosphere techniques

Procedure:

-

In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (43 mg, 0.047 mmol, 2 mol%) and XPhos (45 mg, 0.094 mmol, 4 mol%) to a Schlenk tube.

-

Add anhydrous toluene (10 mL) and stir for 10 minutes.

-

Add this compound (0.5 g, 2.34 mmol), aniline (0.24 mL, 2.57 mmol), and sodium tert-butoxide (0.27 g, 2.81 mmol) to the reaction vessel.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized novel compounds.

| Compound Name | Starting Material | Coupling Partner | Catalyst System | Solvent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |

| 2-(3-(4-methoxyphenyl)phenyl)acetamide | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Water | 85 | 152-154 | 7.5-7.2 (m, 8H, Ar-H), 3.85 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 2.10 (s, 2H, NH₂) | 256.13 |